molecular formula C6H7BrClNS B2764293 2-Amino-5-bromobenzene-1-thiol hydrochloride CAS No. 2060035-74-5

2-Amino-5-bromobenzene-1-thiol hydrochloride

Cat. No.: B2764293
CAS No.: 2060035-74-5
M. Wt: 240.54
InChI Key: NJENCJAIHMAZAC-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzene-1-thiol hydrochloride is an organic compound with the molecular formula C6H6BrNS·HCl. This compound is known for its unique chemical structure, which includes an amino group, a bromine atom, and a thiol group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromobenzene-1-thiol hydrochloride typically involves the bromination of 2-Aminobenzenethiol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromobenzene-1-thiol hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the amino or thiol groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of modified amino or thiol derivatives.

Scientific Research Applications

2-Amino-5-bromobenzene-1-thiol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzene-1-thiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The bromine atom can undergo substitution reactions, leading to the formation of new derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromobenzene-1-thiol hydrochloride
  • 2-Amino-6-bromobenzene-1-thiol hydrochloride
  • 2-Amino-5-chlorobenzene-1-thiol hydrochloride

Uniqueness

2-Amino-5-bromobenzene-1-thiol hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a thiol group allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-amino-5-bromobenzenethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJENCJAIHMAZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060035-74-5
Record name 2-amino-5-bromobenzene-1-thiol hydrochloride
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